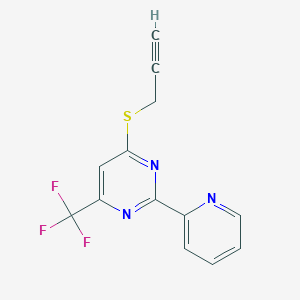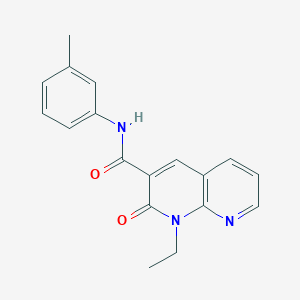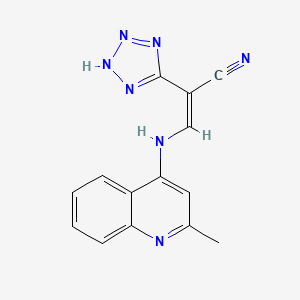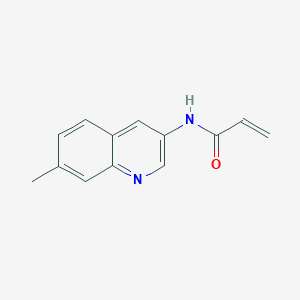
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research to study the function of various proteins and enzymes. PP3 has been shown to have a high degree of specificity and potency, making it an ideal tool for studying the mechanisms of action of various biological systems.
Applications De Recherche Scientifique
Inhibition of Soluble Epoxide Hydrolase
1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to the compound , have been studied for their ability to inhibit soluble epoxide hydrolase (sEH) in humans and mice. These inhibitors show promise in reducing hyperalgesia and may have applications in pain management. T. Rose et al. (2010) synthesized a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors and found them to significantly improve pharmacokinetic parameters and potency compared to previous inhibitors. This suggests potential applications in reducing inflammatory pain (Rose et al., 2010).
Orexin Receptor Mechanisms and Eating Disorders
Compounds with structural similarities to 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea have been evaluated for their role in modulating orexin receptors, which are implicated in compulsive food consumption and binge eating disorders. L. Piccoli et al. (2012) studied the effects of various orexin receptor antagonists in a binge eating model in rats. The findings suggest that targeting the orexin receptor, specifically the OX1R, may be a promising strategy for treating eating disorders with a compulsive component (Piccoli et al., 2012).
In Vitro and In Vivo Evaluation of Antagonists
J. Hutchinson et al. (2003) explored the potential of 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as an antagonist of the alpha(v)beta(3) receptor. This compound showed potential for the prevention and treatment of osteoporosis, suggesting that similar urea compounds could have therapeutic applications in bone health (Hutchinson et al., 2003).
Antitumor and Antimicrobial Activities
Compounds within the same family have been evaluated for their antitumor and antimicrobial properties. M. M. Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and subjected them to antiproliferative screening. Some derivatives showed promising efficacy against various cancer cell lines, indicating potential applications in cancer therapy (Al-Sanea et al., 2018).
Redox Status Assessment with MRI
F. Hyodo et al. (2006) studied the use of nitroxide radicals, structurally similar to the compound , as MRI contrast agents that also exert antioxidant effects. Their reduction rates in tumors vs. normal tissue could be used to assess the redox status of tumors, providing valuable insights into tumor physiology (Hyodo et al., 2006).
Propriétés
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(3-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-18-14-16(15-23(18)17-8-3-1-4-9-17)21-19(25)20-10-7-13-22-11-5-2-6-12-22/h1,3-4,8-9,16H,2,5-7,10-15H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUUTBMKGOMVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)
![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)



![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)
![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)


![2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B2823632.png)